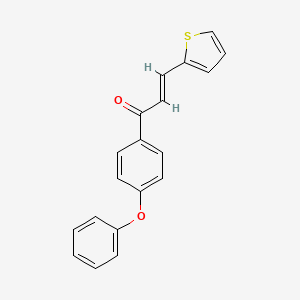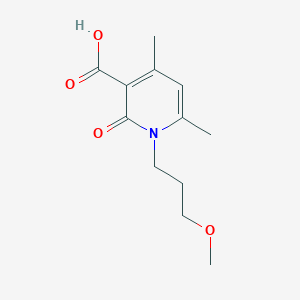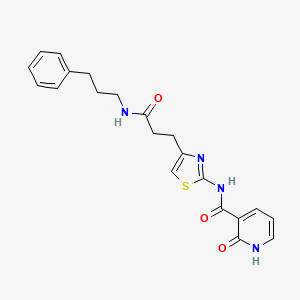![molecular formula C16H16N4O2 B2457666 2-etoxi-N-(2-metilpirazolo[1,5-a]pirimidin-6-il)benzamida CAS No. 1798637-33-8](/img/structure/B2457666.png)
2-etoxi-N-(2-metilpirazolo[1,5-a]pirimidin-6-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a valuable scaffold for the development of new chemical entities with potential therapeutic applications.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown promise as an antitumor agent and is being investigated for its potential in cancer therapy.
Mecanismo De Acción
Target of Action
The compound 2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a potent anti-tubercular agent . It has been designed and synthesized to target Mycobacterium tuberculosis H37Ra , the bacterium responsible for tuberculosis .
Mode of Action
It is known that it exhibits significant activity against mycobacterium tuberculosis h37ra . The compound’s interaction with its target leads to inhibition of the bacterium’s growth, thereby exhibiting its anti-tubercular activity .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to its inhibition
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra growth . This leads to its potent anti-tubercular activity . The compound has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Métodos De Preparación
The synthesis of 2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved by reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate. The resulting intermediate is then subjected to further reactions to introduce the ethoxy and benzamide groups .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound .
Comparación Con Compuestos Similares
Similar compounds to 2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share a common structural motif but differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:
- 2-methylpyrazolo[1,5-a]pyrimidine
- 5-indole-pyrazolo[1,5-a]pyrimidine
- 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
The uniqueness of 2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-22-14-7-5-4-6-13(14)16(21)18-12-9-17-15-8-11(2)19-20(15)10-12/h4-10H,3H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWZLBKXCMASFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CN3C(=CC(=N3)C)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2457583.png)

![N-(4-ethoxyphenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2457590.png)

![(E)-4-(Dimethylamino)-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]but-2-enamide](/img/structure/B2457592.png)


![2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2457596.png)
![N-(4-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2457598.png)
![2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2457600.png)
![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2457602.png)
![Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate](/img/structure/B2457604.png)

![N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2457606.png)
